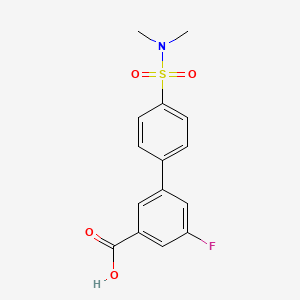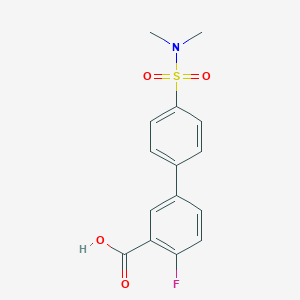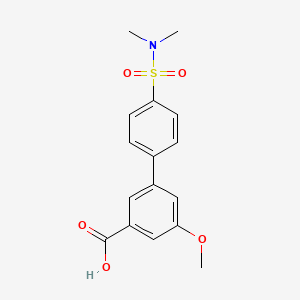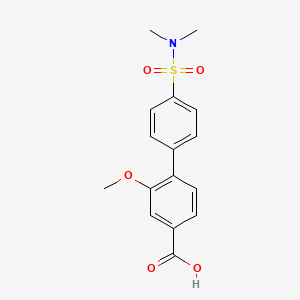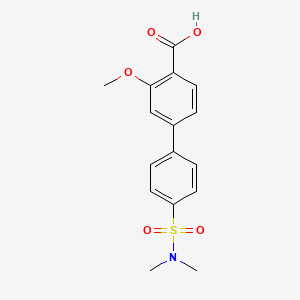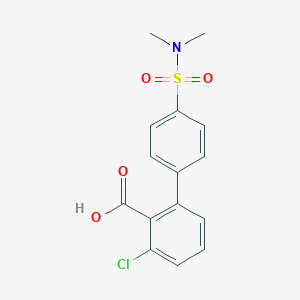
6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, also known as 6C2DMS-PA, is an organic compound with a molecular formula of C14H13ClNO3S and a molecular weight of 306.76 g/mol. It is a white crystalline solid at room temperature and has a melting point of 125-127 °C. 6C2DMS-PA is an important intermediate used in the synthesis of drugs, agrochemicals, and other compounds. It has been used in a variety of scientific research applications, including metabolic studies and drug delivery.
科学的研究の応用
6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in studies of metabolic pathways, drug delivery systems, and drug metabolism. It has also been used in studies of enzyme inhibition and enzyme kinetics. In addition, 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
作用機序
The mechanism of action of 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is not fully understood. However, it is known to interact with enzymes in the body, including cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and they can be inhibited by 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. In addition, 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to interact with other proteins and receptors in the body, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% are not fully understood. However, it is known to interact with enzymes in the body, including cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and they can be inhibited by 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. In addition, 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to interact with other proteins and receptors in the body, including the dopamine receptor and the serotonin receptor. These interactions can lead to changes in the levels of neurotransmitters in the brain, which can have a variety of effects on behavior and mood.
実験室実験の利点と制限
The advantages of using 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with enzymes and other proteins in the body. However, there are some limitations to using 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in laboratory experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it is not very stable and has a short shelf life, so it must be used within a few days of synthesis.
将来の方向性
There are a number of potential future directions for 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new synthesis methods to produce 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% more efficiently and cost-effectively. Additionally, further research could be done to explore its potential applications in drug delivery systems and drug metabolism. Finally, further research could be done to explore its potential for use in metabolic studies and enzyme inhibition and kinetics.
合成法
6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenylacetic acid with thionyl chloride to produce 4-N,N-dimethylsulfamoylphenylchloride. The second step involves the reaction of the 4-N,N-dimethylsulfamoylphenylchloride with 6-chlorobenzoic acid to produce 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. This method has been used in the synthesis of a variety of compounds, including the anticonvulsant drug oxcarbazepine.
特性
IUPAC Name |
2-chloro-6-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)11-8-6-10(7-9-11)12-4-3-5-13(16)14(12)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFOKSGSYKZWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










